5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-Aminolevulinic acid (5-ALA) are synthesized via alternative biotechnological methods due to the disadvantages of chemical synthesis . Another example is the synthesis of 5-amino-3-aryl-1H-pyrazoles from β-bromo-α-(ethylsulfanyl)cinnamonitrile .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyridine ring with various functional groups attached, including an ethylsulfanyl group and a carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound ethanesulfonyl chloride has a density of 1.357 g/mL at 25 °C .Scientific Research Applications
Intramolecular Cyclization and Hantzsch Reaction :The study by Remizov, Pevzner, and Petrov (2019) explores the intramolecular 6-endo-dig-cyclization involving ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This process involves thioketene generated in situ reacting with an internal CH2NH2 nucleophile, highlighting the synthetic utility of sulfur-containing dihydropyridine derivatives in constructing complex heterocyclic systems (Yu. O. Remizov, L. М. Pevzner, & M. Petrov, 2019).
Conformationally Constrained Amino Acids Synthesis :Clerici, Gelmi, and Pocar (1999) developed a novel synthetic route to 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids starting from 4-sulfanylmethylene-5(4H)-oxazolones. This synthesis underscores the role of sulfur-containing pyridine derivatives in creating conformationally constrained amino acids, potentially useful in drug development and peptide chemistry (F. Clerici, M. L. Gelmi, & D. Pocar, 1999).
Synthetic Utility in Antibacterial Agents :Egawa et al. (1984) synthesized a series of pyridonecarboxylic acid derivatives, demonstrating the potential of sulfur-substituted dihydropyridine derivatives as antibacterial agents. Their study highlighted the structural activity relationships crucial for the antibacterial efficacy of these compounds, providing a pathway for the development of new antibacterial drugs (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, & J. Matsumoto, 1984).
Electrochemical Applications :Yu et al. (2014) investigated the use of indole-5-carboxylic acid monomer electropolymerized on carbon for the development of a non-precious oxygen reduction catalyst. This research illustrates the application of pyridine derivatives in electrochemistry, specifically in enhancing the efficiency of fuel cells and other energy-related technologies (Jianfeng Yu, Youqin Lu, Cunguang Yuan, Jinsheng Zhao, Min Wang, & Ren-min Liu, 2014).
Mechanism of Action
Mode of Action
The mode of action of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is currently unknown. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may influence various pathways, leading to downstream effects that alter cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Safety and Hazards
Future Directions
The future directions in the field of organic chemistry and drug development involve the design and synthesis of novel compounds with improved properties and functionalities. This includes the development of new synthetic methods, the exploration of new reaction mechanisms, and the design of more efficient and selective catalysts .
Biochemical Analysis
Biochemical Properties
The role of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in biochemical reactions is not well-studied. Given its structure, it may interact with various enzymes, proteins, and other biomolecules. The ethylsulfanyl group could potentially participate in redox reactions, while the carboxylic acid group might be involved in acid-base reactions .
Cellular Effects
It could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Dosage Effects in Animal Models
Potential threshold effects, as well as toxic or adverse effects at high doses, remain to be investigated .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It could potentially interact with various enzymes or cofactors, and might influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and might influence its localization or accumulation .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles remain to be investigated .
Properties
IUPAC Name |
5-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-13-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJVHYBRBAUSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CNC(=O)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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